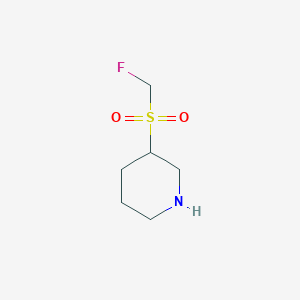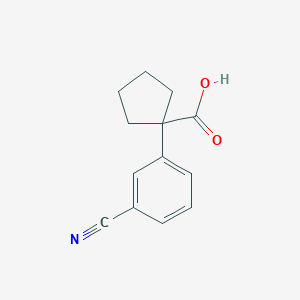![molecular formula C13H15N3O6 B13529210 Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an oxazolo[5,4-d]pyrimidine core, a methoxy group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Esterification: The ethyl ester functional group is introduced through esterification reactions, typically using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its oxazolo[5,4-d]pyrimidine core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15N3O6 |
|---|---|
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O6/c1-4-7(12(18)20-3)16-6-14-10-8(11(16)17)9(15-22-10)13(19)21-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
CKFFTDYMUGFYOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)N1C=NC2=C(C1=O)C(=NO2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)



![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)


![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)


